1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGQPCNDWQQVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Disconnections for 1 3 Bromoprop 1 Yn 1 Yl 4 Chlorobenzene
Identification of Key Functional Groups and Linkages
The structure of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene is characterized by several key functional groups and linkages that are crucial for devising a retrosynthetic strategy. These include:
A 4-chlorophenyl group: An aromatic ring substituted with a chlorine atom.
An internal alkyne: A carbon-carbon triple bond with substituents on both sides.
A propargylic bromide: A bromine atom attached to a carbon adjacent to a carbon-carbon triple bond.
The principal linkages to consider for disconnection are the carbon-carbon and carbon-halogen bonds that constitute the molecular framework.
Potential Disconnection Points
Based on the identified functional groups and linkages, several potential disconnection points can be considered in the retrosynthetic analysis of this compound. These disconnections are strategically chosen to correspond to high-yielding and reliable bond-forming reactions.
| Disconnection Point | Description | Corresponding Forward Reaction |
| C(aryl)-C(alkynyl) | Cleavage of the bond between the 4-chlorophenyl ring and the alkyne. | Sonogashira Coupling |
| C(alkynyl)-C(propargylic) | Cleavage of the bond between the alkyne and the propargylic carbon. | Alkylation of a terminal alkyne |
| C(propargylic)-Br | Disconnection of the carbon-bromine bond at the propargylic position. | Functional Group Interconversion (FGI) from a propargylic alcohol |
| C(aryl)-Cl | Disconnection of the carbon-chlorine bond on the aromatic ring. | Electrophilic Aromatic Substitution |
The most logical and strategic disconnections are the C(aryl)-C(alkynyl) bond and the C(propargylic)-Br bond, as these correspond to highly efficient and widely used synthetic methodologies.
Feasible Precursors and Building Blocks for Molecular Assembly
By applying the strategic disconnections, we can identify plausible precursors for the synthesis of this compound.
Disconnection of the C(propargylic)-Br bond:
A functional group interconversion (FGI) approach suggests that the propargylic bromide can be derived from a more stable precursor, a propargylic alcohol. This is a common strategy as propargylic alcohols are often readily accessible and can be converted to the corresponding bromides. mdpi.com This leads to the precursor 1-(4-chlorophenyl)prop-2-yn-1-ol .
Disconnection of the C(aryl)-C(alkynyl) bond:
This disconnection is based on the powerful Sonogashira coupling reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This retrosynthetic step breaks the molecule into two key building blocks: a halogenated benzene (B151609) derivative and a propargyl-containing fragment.
Considering the disconnection of the C(aryl)-C(alkynyl) bond in the precursor 1-(4-chlorophenyl)prop-2-yn-1-ol , two primary retrosynthetic pathways emerge:
Pathway A: Disconnecting to yield 1-chloro-4-iodobenzene and propargyl alcohol . The Sonogashira coupling of an aryl iodide with a terminal alkyne is a highly efficient reaction. wikipedia.org
Pathway B: Disconnecting to yield 4-chlorophenylacetylene and paraformaldehyde . This involves the addition of an acetylide to an aldehyde.
These disconnections lead to the identification of the following feasible precursors:
| Precursor | Chemical Formula | Structure |
| 1-Chloro-4-iodobenzene | C₆H₄ClI | |
| Propargyl alcohol | C₃H₄O | |
| 4-Chlorophenylacetylene | C₈H₅Cl | |
| Paraformaldehyde | (CH₂O)n |
These building blocks are generally commercially available or can be synthesized through well-established methods, making them ideal starting points for the synthesis of this compound.
Advanced Synthetic Methodologies for 1 3 Bromoprop 1 Yn 1 Yl 4 Chlorobenzene and Analogues
Carbon-Carbon Bond Formation Strategies
Propargylic bromides are valuable electrophilic partners in cross-coupling reactions due to the reactivity of the C-Br bond, which is activated by the adjacent alkyne moiety. Both palladium and nickel catalyst systems have been developed to effectively couple these substrates with various nucleophilic partners.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming bonds to sp-hybridized carbons is particularly well-established. Sonogashira and Suzuki-Miyaura couplings are prominent examples of palladium-catalyzed reactions relevant to the synthesis of the target compound and its analogues.
####### 3.1.1.1.1. Sonogashira-Type Coupling with Aryl Halides
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While the direct Sonogashira coupling of a propargylic bromide with an aryl halide is not the standard protocol, the reaction is fundamental for synthesizing the precursor, 1-chloro-4-(prop-1-yn-1-yl)benzene. This intermediate can then be brominated at the propargylic position to yield the target compound.
The reaction involves the coupling of an aryl halide, such as 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene, with propyne. A variety of palladium catalysts, ligands, and reaction conditions have been developed to optimize this transformation for a broad range of substrates, including those with various functional groups. nih.govorganic-chemistry.org The choice of solvent, base, and catalyst system is crucial for achieving high yields. researchgate.netnih.gov For instance, palladium on charcoal has been shown to be an effective heterogeneous catalyst. researchgate.netnih.gov Some modern procedures even allow the reaction to be performed in water under mild conditions or at room temperature, enhancing the sustainability of the process. organic-chemistry.org
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Dioxane | 70 | Standard conditions for coupling with iodoarenes. csic.es |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | Room Temp | Effective for aryl bromides. organic-chemistry.org |
| Pd/C | Piperidine | DMF | 100 | Heterogeneous catalysis for aryl bromides. researchgate.net |
| [PdCl₂(CH₃CN)₂] / sXPhos | Cs₂CO₃ | MeCN / H₂O | 65 | Used for coupling on complex peptide substrates. nih.gov |
| PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | Dioxane | Ambient | Used in cascade reactions. csic.es |
####### 3.1.1.1.2. Suzuki-Miyaura Coupling with Organoborates
The Suzuki-Miyaura coupling reaction is a versatile method for carbon-carbon bond formation between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.org This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents. organic-chemistry.org
In the context of synthesizing aryl-substituted propargylic systems, the Suzuki-Miyaura reaction can be employed to couple an arylboronic acid, such as 4-chlorophenylboronic acid, with a suitable propargylic electrophile. While propargylic bromides can be challenging substrates due to potential side reactions like allene (B1206475) formation, specific conditions have been developed to favor the desired alkyne product. Alternatively, a propargylboronate can be coupled with an aryl halide. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgresearchgate.netresearchgate.net The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst. organic-chemistry.org Iron-catalyzed Suzuki-Miyaura coupling of propargyl electrophiles with lithium alkenylborates has also been developed, showcasing high SN2-type regioselectivity. rsc.org
| Catalyst / Ligand | Base | Solvent | Substrates | Yield (%) |
| Pd(PPh₃)₂Cl₂ | K₃PO₄ | DMF | Glycal boronates and aryl bromides | High |
| Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF / H₂O | Organic halide and boronic acid | 90 |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Aryl triflates and arylboronic acids | High |
| FeCl₃ | - | THF | Propargyl bromide and lithium alkenylborate | >99 |
Nickel catalysis has emerged as a powerful alternative and complement to palladium-based methods, often enabling unique reactivity and the use of less expensive catalysts. For the synthesis of propargylic systems, nickel-catalyzed reactions provide efficient pathways for C-C bond formation.
####### 3.1.1.2.1. Negishi Arylations of Propargylic Bromides
The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, is a highly effective method for constructing C(sp²)-C(sp³) bonds. Nickel-catalyzed versions of this reaction have been specifically developed for the arylation of propargylic bromides. organic-chemistry.org These methods can be stereoconvergent, allowing for the synthesis of enantioenriched alkynes from racemic secondary propargylic halides. organic-chemistry.org
Mechanistic studies have revealed that these reactions can proceed through an unanticipated radical chain pathway. nih.govbohrium.comacs.orgnih.gov The catalytic cycle may involve a bimetallic oxidative addition of the C-Br bond. bohrium.comnih.gov A key species in the process is often an arylnickel(II) complex, such as [(i-Pr-pybox)Ni(II)Ph]BAr(F)4, rather than a previously suggested organonickel(I) intermediate. bohrium.comnih.gov The use of chiral ligands like pybox allows for high levels of enantioselectivity. organic-chemistry.org This methodology tolerates a variety of functional groups and has been applied to the synthesis of key intermediates for biologically active molecules. organic-chemistry.org
| Catalyst / Ligand | Organozinc Reagent | Solvent | Temperature (°C) | Key Feature |
| NiCl₂·glyme / (S)-i-Pr-pybox | PhZnCl | Glyme | -20 | Asymmetric coupling of racemic propargylic bromides. organic-chemistry.org |
| Ni(COD)₂ / pybox | Ar₂Zn | THF | Not specified | Mechanistic studies suggest a radical chain pathway. nih.govacs.org |
| Pd(OAc)₂ / CPhos | sec-Alkylzinc Halide | THF | Ambient | Effective for sterically demanding aryl bromides. nih.gov |
Cross-Coupling Reactions Involving Propargylic Bromides as Electrophiles
Nickel-Catalyzed Cross-Couplings
Alkylation Reactions via Nickel Catalysis
Nickel-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds, particularly for the alkylation of propargylic halides like 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene. These reactions can proceed with various organometallic nucleophiles, offering pathways to diverse substituted alkynes and allenes. mit.edunih.gov
The reaction of propargyl halides with organotitanium reagents, for instance, can be mediated by nickel catalysts to produce allenes in good to excellent yields. nih.gov A typical catalytic system might involve NiCl₂ with a phosphine ligand such as tricyclohexylphosphine (B42057) (PCy₃) or in a complex like NiCl₂(PPh₃)₂. The choice of catalyst and ligand can influence the regioselectivity, leading to either the alkyne or allene product. nih.gov While research has focused on various propargyl halides, the principles are applicable to this compound, coupling it with alkyl, aryl, or vinyl titanium reagents.
Similarly, nickel-catalyzed reductive coupling of propargyl halides with other electrophiles, such as alkyl halides, has been developed. rsc.org These methods often involve a radical mechanism, where a Ni(I) species reacts with the propargyl halide. rsc.org The development of nickel-catalyzed C-H alkylation with unactivated alkyl halides also presents an alternative route for creating fused ring systems starting from aromatic substrates. nih.gov
Below is a representative table of nickel-catalyzed alkylation reactions with propargyl halides, analogous to this compound.
| Propargyl Halide Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Yield (%) |
|---|---|---|---|---|
| Propargyl Bromide | Organotitanium Reagent | NiCl₂ / PCy₃ | Allene | Up to 95 |
| Substituted Propargyl Halide | Organotitanium Reagent | NiCl₂(PPh₃)₂ | Alkyne or Allene | Variable |
| Secondary Propargyl Halide | Organozinc Nucleophile | Nickel Catalyst | Alkylated Product | Good |
Copper-Catalyzed Cross-Couplings
Copper catalysis is widely employed for the functionalization of alkynes and propargyl derivatives due to its low cost and unique reactivity.
Copper-catalyzed coupling of propargyl halides with terminal alkynes is a primary method for synthesizing 1,4-diynes. researchgate.net For a substrate like this compound, this reaction would involve coupling with a terminal alkyne in the presence of a copper(I) salt, such as CuBr or CuI. researchgate.netorganic-chemistry.org These reactions, often referred to as Cadiot-Chodkiewicz or related couplings, can sometimes be complicated by the formation of symmetrical diyne byproducts. organic-chemistry.org However, optimized conditions, including the use of specific ligands like tris(o-tolyl)phosphine, can favor the formation of the desired unsymmetrical 1,4-diyne. organic-chemistry.org
An interesting phenomenon in these reactions is the potential for an "alkynyl shift," where the reaction proceeds through an allenic intermediate, leading to rearranged products. researchgate.net Copper-catalyzed reactions can also be used in cascade cyclizations of diynes to generate complex heterocyclic structures. acs.orgnih.gov For example, a copper-catalyzed oxidative cyclization of alkenyl N-propargyl ynamides can produce spirocyclic γ-lactams. acs.org Another variant involves the three-component reaction of a benzyne (B1209423) precursor, a terminal alkyne, and a propargylic halide, catalyzed by Cu(I), to achieve 1,2-alkynyl-propargylation. nih.govnih.gov
The table below shows examples of copper-catalyzed diyne synthesis.
| Propargyl Substrate | Alkynyl Partner | Catalyst/Ligand | Product | Yield (%) |
|---|---|---|---|---|
| 1-Bromoalkyne | Terminal Alkyne | CuI / Tris(o-tolyl)phosphine | Unsymmetrical 1,3-Diyne | Good |
| Propargyl Bromide | Terminal Alkyne | CuBr | 1,4-Diyne | Variable |
| Benzyne Precursor + Propargyl Chloride | Terminal Alkyne | CuI / dppp | 1,2-Alkynyl-propargylated Arene | 41-63 |
The copper-catalyzed propargylation of aldehydes and other carbonyl compounds is a fundamental method for synthesizing chiral and achiral homopropargylic alcohols. nih.govpsu.edu This reaction typically involves a propargylating agent that acts as a nucleophile towards the carbonyl group. nih.gov While this compound itself can be used, often a propargylboron or propargyl-metal species is generated in situ or used directly. psu.edunih.gov
Highly enantioselective and site-selective propargylation of aldehydes can be achieved using copper alkoxide catalysts in conjunction with chiral phosphine ligands and propargyl borolane reagents. psu.edunih.govresearchgate.net The proposed mechanism involves a B/Cu exchange to generate an allenyl-copper intermediate, which then reacts with the aldehyde. psu.edu This methodology shows broad functional group tolerance, providing high enantioselectivities for a variety of aldehydes. nih.gov Other systems may use manganese powder as a mediator with a catalytic amount of a copper salt to effect the propargylation of aldehydes with propargyl bromides, leading to either propargyl alcohols or allenyl alcohols depending on the substitution pattern of the bromide. researchgate.net
The following table summarizes results for copper-catalyzed propargylation of aldehydes.
| Aldehyde | Propargylating Agent | Catalyst System | Product Type | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Aryl, Vinyl, Aliphatic Aldehydes | Propargyl Borolane | Cu(I) alkoxide / Chiral Phosphine | Chiral Homopropargylic Alcohol | High |
| Various Aldehydes | 3-Bromo-1-propyne | Cu-catalyzed / Mn-mediated | Propargyl Alcohol | N/A |
| Various Aldehydes | 1-Bromo-2-pentyne | Cu-catalyzed / Mn-mediated | Allenyl Alcohol | N/A |
Iron-Catalyzed Coupling Reactions
Iron, being abundant and non-toxic, offers a sustainable alternative to precious metal catalysts for cross-coupling reactions.
Iron-catalyzed Kumada-type cross-coupling reactions of propargyl halides, including analogues of this compound, with Grignard reagents are effective for synthesizing allenes and substituted alkynes. researchgate.net These reactions are typically fast, proceed under mild conditions, and can tolerate various functional groups. researchgate.netnih.gov The catalyst is often an inexpensive iron salt like iron(III) acetylacetonate (B107027) [Fe(acac)₃]. nih.govresearchgate.net
The reaction of propargyl substrates (halides, ethers, or carboxylates) with Grignard reagents can proceed via an Sₙ2' pathway to yield allenes. nih.govnih.govdiva-portal.org The regioselectivity, affording either the allene or the propargyl-coupled product, can be influenced by the substrate and reaction conditions. researchgate.net For example, the iron-catalyzed coupling of propargyl ethers with Grignard reagents has been shown to be stereospecific, allowing for the synthesis of optically active allenes through efficient chirality transfer. nih.govdiva-portal.org This method is robust and can be applied to a broad range of substituted propargyl substrates and different types of Grignard reagents. nih.govresearchgate.net
Key findings from studies on iron-catalyzed Kumada-type couplings are presented below.
| Propargyl Substrate | Grignard Reagent | Catalyst | Major Product | Yield (%) |
|---|---|---|---|---|
| Propargyl Carboxylates | Alkyl/Aryl MgX | Fe(acac)₃ (1-5 mol%) | Substituted Allenes | Excellent |
| Propargyl Ethers | Alkyl/Aryl MgX | Fe(acac)₃ (5 mol%) | Functionalized Allenes | Good to Excellent |
| Propargyl Halides | Alkyl MgX | Iron Catalyst | Allene or Propargyl Product | Variable |
A novel approach for the functionalization of propargyl derivatives involves a sequential carboboration and cross-coupling strategy. While typically demonstrated with propargyl alcohols, the underlying principles can be extended to other propargylic systems. This methodology allows for the introduction of both a boron moiety and a carbon-based substituent across the alkyne in a regioselective manner. nih.govacs.org
The process can be initiated by the reaction of a propargyl alcohol with a diboron (B99234) reagent like B₂(pin)₂ in the presence of a suitable base. acs.org This leads to a borylated intermediate which can then undergo a palladium-catalyzed Suzuki-type cross-coupling reaction with an organic halide. nih.govacs.org A key feature of this transformation is its unorthodox trans-addition mode and the excellent regioselectivity, where the newly introduced carbon substituent is placed distal to the hydroxyl group. acs.org This modular approach allows for the installation of a wide variety of substituents (aryl, methyl, allyl, etc.) by simply changing the coupling partner in the cross-coupling step. acs.org The reaction shows high chemoselectivity, with the propargylic triple bond reacting preferentially even in the presence of other sites of unsaturation. nih.govacs.org
Alkynylation and Propargylation Reactions
The formation of the aryl-alkyne bond is a critical step in the synthesis of this compound and its analogues. This can be achieved either by creating the alkyne moiety directly on the aromatic ring or by attaching a pre-functionalized three-carbon propargyl unit.
The introduction of an alkyne group onto an aromatic ring is a cornerstone of modern organic synthesis, often accomplished through transition-metal-catalyzed cross-coupling reactions. While direct C-H alkynylation is an emerging field, coupling reactions with halogenated arenes remain a robust and widely used strategy. nih.gov Hypervalent iodine reagents, for instance, have been developed as effective electrophilic alkyne sources that can react with nucleophiles, including arenes, in the presence of transition metal catalysts. rsc.org
Another powerful strategy involves the use of radical chemistry. rsc.org This approach is noted for its high functional group tolerance and reduced sensitivity to steric hindrance. rsc.org For example, a method involving the thermal homolytic cleavage of a C(sp)–I bond in an alkynyliodine reagent generates an alkynyl radical, which can then participate in subsequent bond-forming reactions. rsc.org
| Reaction Type | Reagents | Catalyst | Key Features |
| C-H Alkynylation | Aromatic N-methoxyamides, Hypervalent iodine-alkyne reagent | Ruthenium | Proceeds under mild conditions with broad substrate scope. nih.gov |
| Electrophilic Alkynylation | Arenes, Halogenated alkynes (Br, I) or Hypervalent iodine reagents | Transition Metals | Reacts with various nucleophiles. rsc.org |
| Radical Alkynylation | Arylsulfinic acids, Aryl alkynyliodines | None (Thermal) | Involves a radical-mediated hydrogen abstraction process. rsc.org |
Direct propargylation involves the reaction of an aromatic nucleophile with a propargyl electrophile, most commonly propargyl bromide. This method is an efficient way to form the aryl-propargyl bond in a single step. Various metals and catalysts can mediate this transformation. For instance, an operationally simple procedure for the propargylation of aldehydes involves the direct addition of propargyl bromide mediated by low-valent iron or tin. nih.gov
The Barbier-type nucleophilic addition, where a metal mediates the reaction between a halide and a carbonyl compound, is a significant strategy for this type of carbon-carbon bond formation. nih.gov For aromatic substrates, Lewis acids such as cerium(III) triflate (Ce(OTf)3) and iron(III) chloride (FeCl3) have been shown to catalyze the direct propargylation of arenes and heterocycles like indoles with propargyl alcohols, which are precursors to or can be used in lieu of propargyl bromides. rsc.org A convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives involves reacting substituted phenols with propargyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone. plos.org This SN2-type reaction is favored by electron-withdrawing groups on the phenol, which enhance the nucleophilicity of the phenoxide ion. plos.org
| Substrate | Propargylating Agent | Catalyst/Mediator | Conditions | Product Type |
| Aldehydes | Propargyl bromide | Low-valent Iron or Tin | Moist THF | Homopropargylic alcohols nih.gov |
| Aromatic Compounds | Propargyl alcohols | Ce(OTf)3 | - | Propargylated arenes rsc.org |
| Indoles | Propargyl alcohols | FeCl3 | Room Temperature, Nitromethane | Propargylated indoles rsc.org |
| Substituted Phenols | Propargyl bromide | K2CO3 | Acetone, Reflux | (Prop-2-ynyloxy)benzene derivatives plos.org |
Halogenation and Functional Group Interconversion on the Propargyl and Aryl Moieties
Once the core carbon skeleton is assembled, subsequent halogenation steps are required to install the bromine atom on the propargylic position and the chlorine atom on the aromatic ring. Halogen exchange reactions can also be employed for further diversification.
The introduction of a bromine atom at the propargylic position is typically achieved through the bromination of a precursor molecule, such as a propargyl alcohol. N-Bromosuccinimide (NBS) is a common and easy-to-handle reagent for this purpose. manac-inc.co.jp The reaction of a propargyl alcohol with NBS can lead to the synthesis of bromoallenes, which are isomers of the desired propargyl bromide and can exist in equilibrium or be converted. manac-inc.co.jp Electrophilic halogenation of propargyl alcohols can also be initiated by bromonium ions (Br+) generated from various reagents, which react directly with the alkyne moiety. escholarship.org The free radical hydrobromination of propargyl bromide itself has been studied, showing that under certain conditions, a bromine atom adds to the terminal acetylenic carbon. cdnsciencepub.com
Chlorination of the aromatic ring is a classic example of electrophilic aromatic substitution. Various methods exist for chlorinating aromatic compounds, though care must be taken to control the regioselectivity and avoid side reactions on the propargyl chain. google.com A common method involves the reaction of the aromatic compound with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride. google.com However, this can lack specificity. google.com Alternative methods have been developed for more controlled chlorination. For example, a process using phosgene (B1210022) or thionyl chloride in the presence of a diaryl sulfoxide (B87167) can effect chlorination of aryl ethers and phenols on the benzene (B151609) ring. google.com N-Halosuccinimides, such as N-chlorosuccinimide (NCS), can also be activated by strong acids like trifluoromethanesulfonic acid to chlorinate even deactivated aromatic rings. organic-chemistry.org The reaction of free chlorine (hypochlorous acid, HOCl) with para-substituted phenols is known to proceed via 2,4,6-trichlorophenol (B30397) as a key intermediate before potential ring cleavage. nih.gov
| Reaction | Reagent(s) | Key Features |
| Propargylic Bromination | N-Bromosuccinimide (NBS) | Common reagent for brominating propargyl alcohols. manac-inc.co.jp |
| Aromatic Chlorination | Thionyl chloride, Diaryl sulfoxide | Effects chlorination on the benzene ring of aryl ethers. google.com |
| Aromatic Chlorination | N-Chlorosuccinimide (NCS), Trifluoromethanesulfonic acid | Allows for the halogenation of deactivated aromatic compounds. organic-chemistry.org |
Halogen exchange reactions provide a powerful method for synthesizing alkyl halides that may be difficult to prepare directly. youtube.comyoutube.com The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen atom, typically converting an alkyl chloride or bromide into an alkyl iodide. wikipedia.orgyoutube.com The reaction is driven to completion by using a salt of the desired halide that is soluble in the solvent (e.g., sodium iodide in acetone), while the resulting byproduct salt (e.g., sodium chloride or sodium bromide) is insoluble and precipitates out of the solution. wikipedia.orgyoutube.com This principle can be applied to diversify the halogen at the propargylic position of 1-(3-haloprop-1-yn-1-yl)-4-chlorobenzene analogues.
Conversely, the Swarts reaction is used to prepare alkyl fluorides by treating alkyl chlorides or bromides with fluorinating agents like silver fluoride (B91410) (AgF) or antimony trifluoride (SbF3). youtube.comyoutube.com While direct fluorination is often too explosive, this exchange method provides a controlled alternative. youtube.com Although aromatic halides are generally unreactive in classic Finkelstein reactions, catalyzed versions, known as "aromatic Finkelstein reactions," can substitute aryl chlorides and bromides using catalysts like copper(I) iodide with diamine ligands. wikipedia.org
| Named Reaction | Reactant | Reagent(s) | Product | Key Principle |
| Finkelstein Reaction | Alkyl chloride/bromide | Sodium iodide (NaI) in Acetone | Alkyl iodide | Precipitation of NaCl or NaBr drives the equilibrium. wikipedia.orgyoutube.com |
| Swarts Reaction | Alkyl chloride/bromide | Fluorinating agents (e.g., AgF, SbF3) | Alkyl fluoride | Halogen exchange to introduce fluorine. youtube.comyoutube.com |
| Aromatic Finkelstein Reaction | Aryl chloride/bromide | Sodium iodide (NaI) | Aryl iodide | Requires a catalyst, such as Copper(I) iodide. wikipedia.org |
Stereoselective and Regioselective Synthetic Approaches
The precise control of stereochemistry and regiochemistry is paramount in modern organic synthesis for accessing specific isomers of complex molecules. For propargylic compounds such as this compound and its analogues, advanced methodologies have been developed to navigate the challenges posed by their unique reactivity. These approaches focus on directing the outcome of reactions to yield a single, desired product with high selectivity.
Bimolecular nucleophilic substitution (SN2) reactions are fundamental in organic chemistry. However, in allylic and propargylic systems, a competitive pathway known as the SN2' reaction exists. nih.govacs.org For a generic propargylic system (Cγ≡Cβ–Cα–Y), a nucleophile can attack at the α-carbon, leading to direct displacement of the leaving group Y (SN2 pathway), or at the γ-carbon, which results in a concerted rearrangement to form an allene (SN2' pathway). nih.govacs.orgresearchgate.net The ability to control the selectivity between these two pathways is crucial for the synthesis of either substituted alkynes or functionalized allenes.
The competition between these pathways is governed by several key factors:
Steric Hindrance: The SN2 pathway is generally favored in simple, unhindered systems. However, as steric bulk increases at the α-carbon (the carbon bearing the leaving group), the SN2' pathway becomes dominant because the γ-carbon is more accessible to the incoming nucleophile. nih.govacs.org
Nucleophile and Leaving Group: The nature of both the nucleophile and the leaving group influences the reaction pathway. Stronger, more basic nucleophiles can favor one pathway over the other, while the ability of the leaving group to depart affects the transition state energies of both competing reactions. nih.gov
Catalysis: The use of transition metal catalysts, particularly copper, has become a key strategy in synthetic chemistry to promote SN2' reactions with high regio- and stereoselectivity. nih.gov Other Lewis acids can also be employed to influence the reaction's regioselectivity. nih.gov
Substituents: The electronic and steric properties of substituents on the propargylic system can significantly alter the reactivity and selectivity. For instance, studies on ruthenium-catalyzed propargylic substitutions have shown that substituting a propargylic hydrogen with a methyl or trifluoromethyl group can reverse or enhance stereoselectivity, respectively. nih.gov
The table below summarizes the general factors that influence the outcome of propargylic substitutions.
| Factor | Favors SN2 Pathway (Alkyne Product) | Favors SN2' Pathway (Allene Product) |
| Steric Hindrance at α-Carbon | Low | High nih.govacs.org |
| Nucleophile Position of Attack | α-carbon | γ-carbon nih.gov |
| Catalyst System | Often uncatalyzed or specific Lewis acids | Copper and other transition metals nih.gov |
| Product Structure | Propargylic substitution | Allenic substitution nih.gov |
Stereodivergent synthesis represents a highly efficient strategy where a single starting material can be converted into any of its possible stereoisomers by simply tuning the reaction conditions, typically by changing the catalyst or ligand. rsc.orgnih.gov This approach is particularly powerful for the functionalization of alkynes, providing access to a wide array of stereochemically defined alkenes, which are crucial building blocks in pharmaceuticals and materials science. rsc.orgnih.gov
Recent advancements have focused on developing dual-catalytic systems that allow for precise stereocontrol. rsc.org For example, by judiciously selecting the catalyst and ligand combination, it is possible to achieve divergent outcomes from the same set of starting materials. A notable strategy involves the use of photoredox and nickel dual catalysis for the stereodivergent sulfonylalkenylation of terminal alkynes, which can produce either Z- or E-sulfonyl-1,3-dienes with excellent selectivity. researchgate.netnih.gov The choice of ligand is critical in directing the stereochemical outcome. researchgate.netnih.gov
Key methodologies in stereodivergent alkyne functionalization include:
Stereodivergent Hydrogenation: The semi-hydrogenation of alkynes can yield either Z- or E-alkenes. Modern catalytic systems using transition metals like nickel, cobalt, and palladium, often guided by specific ligands, can achieve exceptional E- and Z-selectivity under mild conditions. nih.gov
Stereodivergent Boration and Silylation: These methods introduce boryl or silyl (B83357) groups across the alkyne, with catalysts controlling the stereochemical outcome to produce different isomers of vinylboronates or vinylsilanes. nih.gov
Synergistic Catalysis: The combination of two different types of catalysts, such as a rhodium catalyst and an amine organocatalyst, can enable the enantioselective and diastereoselective coupling of alkynes with other functional groups, like aldehydes. By simply changing the chirality of each catalyst, it is possible to access all possible stereoisomers of the product. escholarship.org
The following table presents examples of catalyst/ligand systems used to control stereoselectivity in alkyne functionalization reactions.
| Reaction Type | Catalyst System | Ligand/Additive | Predominant Product Isomer |
| Semi-hydrogenation | Nickel(II) Salt | Specific Anion in Ni Salt | trans- or cis-Alkenes nih.gov |
| Sulfonylalkenylation | NiBr2·diglyme / Ir-photocatalyst | Terpyridine | Z-sulfonyl-1,3-diene researchgate.net |
| Sulfonylalkenylation | Ni(OTf)2 / Ru-photocatalyst | Dppf | E-sulfonyl-1,3-diene researchgate.net |
| Aldehyde-Alkyne Coupling | [Rh(cod)Cl]2 + (R)-DTBM-Segphos | (S)-Jacobsen's Amine | (R,S)-Product Isomer escholarship.org |
| Aldehyde-Alkyne Coupling | [Rh(cod)Cl]2 + (S)-DTBM-Segphos | (S)-Jacobsen's Amine | (S,S)-Product Isomer escholarship.org |
These advanced synthetic strategies provide the tools necessary to selectively synthesize complex molecules like analogues of this compound with a high degree of control over their three-dimensional structure.
Reaction Mechanisms and Kinetic Investigations of 1 3 Bromoprop 1 Yn 1 Yl 4 Chlorobenzene Transformations
Mechanistic Studies of Metal-Catalyzed Processes
Metal-catalyzed reactions, particularly those employing palladium, are fundamental to the functionalization of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene. The molecule features two distinct carbon-halogen bonds: a C(sp)-Br bond at the propargylic position and a C(sp²)-Cl bond on the aromatic ring. This structural characteristic allows for selective or sequential reactions, governed by the differing reactivities of these bonds.
Oxidative addition is typically the initial and often rate-determining step in palladium-catalyzed cross-coupling cycles. wikipedia.org It involves the insertion of a low-valent metal center, usually Pd(0), into a carbon-halogen bond, resulting in the formation of a higher-valent organometallic species, in this case, a Pd(II) complex. csbsju.edu
For this compound, two potential sites exist for oxidative addition. The reactivity order for carbon-halogen bonds in this step is generally C-I > C-Br > C-Cl. wikipedia.org Consequently, the C(sp)-Br bond is significantly more reactive than the C(sp²)-Cl bond, allowing for selective activation under controlled conditions.
Two primary mechanisms are considered for the oxidative addition of aryl halides:
Concerted Pathway: This involves a three-centered transition state where the C-X bond adds across the metal center in a single step. This pathway is common for less polar substrates.
Nucleophilic Displacement (SNA-like) Pathway: This two-step mechanism is more prevalent for electron-deficient or heteroaromatic halides and involves the nucleophilic attack of the Pd(0) complex on the ipso-carbon, leading to a charged intermediate before the final halide displacement.
Computational studies have shown that the choice between these pathways can be influenced by the nature of the ligands on the palladium center. researchgate.net
The propargylic C-Br bond can also undergo oxidative addition. The mechanism for allylic and propargylic halides can proceed via an Sₙ2-like pathway, where the Pd(0) complex acts as a nucleophile, displacing the bromide and forming a π-propargylpalladium(II) complex. uni-saarland.de
Table 1: Relative Reactivity of Carbon-Halogen Bonds in Oxidative Addition
| Bond Type | Substrate Example | Relative Rate of Oxidative Addition |
|---|---|---|
| C(sp²)-I | Iodobenzene | Fastest |
| C(sp²)-Br | Bromobenzene | Intermediate |
| C(sp²)-Cl | Chlorobenzene (B131634) | Slowest |
| C(sp)-Br | Propargyl Bromide | Fast (Comparable to or faster than C-Br) |
Note: This table presents a generalized reactivity trend. Actual rates depend heavily on the specific catalyst, ligands, and reaction conditions.
Following oxidative addition, the transmetalation step involves the transfer of an organic group from one metal to another. In the context of a Sonogashira coupling, where this compound would typically react with a terminal alkyne, this step is crucial. The reaction is co-catalyzed by a copper(I) salt, which plays a key role in the transmetalation process. numberanalytics.com
The mechanism proceeds via two interconnected catalytic cycles: one for palladium and one for copper. nih.gov
Formation of Copper Acetylide: The base in the reaction mixture deprotonates the terminal alkyne coupling partner. The resulting acetylide anion then reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species. This copper acetylide is more nucleophilic and reactive than the terminal alkyne itself. numberanalytics.com
Transfer to Palladium: The newly formed copper acetylide then undergoes transmetalation with the arylpalladium(II) halide complex (formed during oxidative addition). The alkynyl group is transferred from copper to palladium, displacing the halide and forming a diorganopalladium(II) complex, while regenerating the copper catalyst. wikipedia.org
The transmetalation step is generally fast. However, in some systems, particularly copper-free Sonogashira variants, a different mechanism involving a Pd-Pd transmetalation has been proposed, where a palladium acetylide complex transfers its alkynyl group to the arylpalladium(II) halide complex. nih.gov
Reductive elimination is the final step of the catalytic cycle, where the two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the product. libretexts.org This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to restart. csbsju.edu
For the reaction of this compound, after oxidative addition at the C-Cl bond and transmetalation with an alkynyl group, the resulting intermediate would be an (alkynyl)(4-chlorophenyl-1-propynyl)palladium(II) complex. For reductive elimination to occur, the two organic groups must be in a cis orientation on the square planar palladium complex. If they are trans, a cis-trans isomerization must precede the final coupling step. libretexts.org
The rate of reductive elimination is influenced by several factors:
Steric Effects: Bulky ligands can promote reductive elimination by creating steric strain that is relieved upon product formation. acs.org
Electronic Effects: Electron-donating groups on the aryl ligand bound to palladium generally accelerate the reductive elimination of arylnitriles, whereas electron-withdrawing groups can slow it down. nih.govnih.gov Conversely, for diaryl ether formation, electron-deficient aryl groups accelerate the reaction. acs.org The electronic nature of the alkynyl ligand also plays a role.
Ligand Bite Angle: For bidentate phosphine (B1218219) ligands, a larger bite angle can favor reductive elimination.
Kinetic studies have shown that the rate of reductive elimination is generally faster for C(sp²)-C(sp) bond formation (as in the Sonogashira reaction) compared to C(sp²)-C(sp²) or C(sp²)-C(sp³) bond formation. nih.gov
Table 2: Factors Influencing the Rate of Reductive Elimination
| Factor | Effect on Rate | Rationale |
|---|---|---|
| Ligand Steric Bulk | Increase | Relieves steric crowding in the transition state. |
| Electron-donating Groups on Ligands | Increase | Increases electron density on the metal, facilitating reduction to Pd(0). |
| Electron-withdrawing Groups on Coupling Partners | Varies (often decreases) | Depends on the specific bond being formed; can make the metal center less electron-rich. |
| π-Acceptor Additives (e.g., olefins) | Increase | Can facilitate the reaction through lower energy intermediates. |
While the majority of palladium-catalyzed cross-coupling reactions are described by two-electron polar mechanisms (Pd(0)/Pd(II) cycles), there is growing evidence for the involvement of radical intermediates and single-electron transfer (SET) pathways, particularly with certain substrates or under specific conditions like photochemical induction. nih.govresearchgate.net
A SET mechanism could be initiated by the transfer of a single electron from the electron-rich Pd(0) complex to the organic halide. This would generate a radical anion of the substrate, which could then fragment to produce an organic radical and a halide anion. The resulting Pd(I) species and the organic radical can then combine to form the Pd(II) oxidative addition product.
Evidence for such pathways can be obtained through:
Radical Clock Experiments: Using substrates that undergo rapid, known rearrangements when a radical is formed allows for the detection of radical intermediates. illinois.edu
Inhibition Studies: The addition of radical scavengers like TEMPO can inhibit or quench the reaction if radical intermediates are involved. nih.gov
Photochemical Induction: Reactions that are significantly accelerated by light suggest the involvement of photo-excited states that can facilitate SET processes. nih.gov
In the context of this compound, the propargylic bromide moiety could be susceptible to radical pathways. While less common for standard Sonogashira conditions, the possibility of competing radical mechanisms, especially in the presence of impurities or under photochemical conditions, cannot be entirely dismissed. Recent studies have also explored the oxidative addition of aryl bromides to Pd(I) centers, generating Pd(III) complexes through a radical pathway. chemrxiv.org
The classic Sonogashira reaction is a prime example of a bimetallic catalytic system where palladium and copper work in synergy. nih.gov The mechanism is not one of a single bimetallic complex but rather two distinct, interconnected catalytic cycles. rsc.orgresearchgate.net
Palladium Cycle: Responsible for the activation of the C-X bond of this compound via oxidative addition and the final C-C bond formation via reductive elimination. wikipedia.org
Copper Cycle: Its primary role is to activate the terminal alkyne. It facilitates the deprotonation of the alkyne (by forming a π-complex) and generates the highly reactive copper(I) acetylide nucleophile, which is essential for the transmetalation step. nih.gov
This cooperative catalysis allows the reaction to proceed under much milder conditions (e.g., room temperature) than copper-free variants. wikipedia.org The bimetallic approach circumvents the slow reaction of the arylpalladium(II) intermediate with the terminal alkyne itself. Other bimetallic systems, such as those involving Ni/Cu or Pd/Ag, have also been developed for related transformations, each leveraging the unique properties of the different metals to facilitate specific steps in the catalytic cycle. rsc.org
The performance of the catalytic cycle is critically dependent on the choice of ligands and additives.
Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center and modulate its reactivity. libretexts.org
Electronic Properties: Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃) increase the electron density on the Pd(0) center, making it more nucleophilic and accelerating the rate of oxidative addition. libretexts.org
Steric Properties: Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which are often the true active catalysts for challenging substrates like aryl chlorides. They also accelerate the final reductive elimination step. acs.org
Bite Angle: For chelating diphosphine ligands, the natural bite angle influences both the ease of oxidative addition and reductive elimination.
Additives:
Base: An amine base (e.g., triethylamine, diisopropylamine) is essential in the Sonogashira reaction. It serves to neutralize the HX acid produced during the reaction and, more importantly, facilitates the deprotonation of the terminal alkyne in the copper cycle. wikipedia.org
Copper(I) Salt: As discussed, CuI is a crucial co-catalyst that activates the alkyne for efficient transmetalation. nih.gov
Halide Scavengers: In some cases, additives like silver salts are used to sequester halide ions that might otherwise inhibit the catalyst.
Table 3: Effect of Selected Ligands on Catalytic Performance
| Ligand Type | Example | Key Feature(s) | Effect on Catalytic Cycle |
|---|---|---|---|
| Triarylphosphine | PPh₃ (Triphenylphosphine) | Moderately bulky, less electron-donating. | Standard ligand, effective for reactive substrates (aryl iodides/bromides). |
| Bulky Alkylphosphine | P(t-Bu)₃ (Tri-tert-butylphosphine) | Very bulky, strongly electron-donating. | Promotes oxidative addition of less reactive aryl chlorides; accelerates reductive elimination. |
| N-Heterocyclic Carbene (NHC) | IMes | Strong σ-donor, sterically tunable. | Highly effective for a broad range of substrates, often showing high thermal stability. libretexts.org |
| Chelating Diphosphine | DPPF | Defined bite angle, ferrocene (B1249389) backbone. | Offers high stability and can influence selectivity. |
Note: The optimal ligand is highly dependent on the specific substrates and desired reaction outcome.
Uncatalyzed and Classical Organic Reaction Mechanisms
The uncatalyzed transformations of this compound are governed by fundamental principles of organic reaction mechanisms. The presence of a good leaving group (bromide) at a propargylic position and an electron-rich alkyne moiety dictates its behavior in the absence of metal catalysts.
The propargylic bromide functional group in this compound is susceptible to nucleophilic substitution. These reactions can proceed through several mechanistic pathways, including S(_N)2, S(_N)2', and potentially S(_N)1 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The S(_N)2 pathway involves a direct backside attack by the nucleophile on the carbon atom bearing the bromine, leading to inversion of configuration if the center were chiral.
In the S(_N)2' mechanism, the nucleophile attacks the terminal carbon of the alkyne, leading to a concerted shift of the triple bond and expulsion of the bromide ion. This results in the formation of an allene (B1206475) derivative. The competition between S(_N)2 and S(_N)2' pathways is influenced by steric hindrance at the propargylic carbon and the nature of the attacking nucleophile.
An S(_N)1-type mechanism, proceeding through a propargyl/allenyl carbocation, may also be operative, particularly with weaker nucleophiles in polar, protic solvents. The stability of this cation is enhanced by the delocalization of the positive charge across the propargyl and allenyl systems.
The following table summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Expected Major Product(s) | Plausible Mechanism(s) |
| Hydroxide (OH⁻) | Sodium Hydroxide | 1-(4-Chlorophenyl)prop-2-yn-1-ol | S(_N)2 |
| Alkoxide (RO⁻) | Sodium Ethoxide | 1-(3-Ethoxyprop-1-yn-1-yl)-4-chlorobenzene | S(_N)2 |
| Cyanide (CN⁻) | Sodium Cyanide | 4-(4-Chlorophenyl)but-3-ynenitrile | S(_N)2 |
| Azide (N₃⁻) | Sodium Azide | 1-(3-Azidoprop-1-yn-1-yl)-4-chlorobenzene | S(_N)2 |
| Thiolate (RS⁻) | Sodium Thiophenoxide | 1-(4-Chlorophenyl)-3-(phenylthio)prop-1-yne | S(_N)2 |
| Amine (RNH₂) | Aniline | N-(1-(4-Chlorophenyl)prop-2-yn-1-yl)aniline | S(_N)2 |
Propargyl halides, such as this compound, are known to undergo rearrangement to form allenic structures. This propargyl-allenyl rearrangement can occur under thermal conditions or be facilitated by certain reagents. The mechanism often involves the formation of a resonance-stabilized carbocation or a concerted nih.govnih.gov-sigmatropic rearrangement of a derivative.
For instance, in the presence of a Lewis acid or under solvolysis conditions that favor carbocation formation, the initially formed propargyl cation can rearrange to the more stable allenyl cation before being trapped by a nucleophile. This leads to the formation of an allenic product alongside the direct substitution product.
Reaction Scheme: Propargyl-Allenyl Rearrangement
The position of the equilibrium and the product distribution are highly dependent on the substitution pattern of the starting material and the reaction conditions.
The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to electrophilic attack. chemistrysteps.com The addition of electrophiles such as hydrogen halides (HX) or halogens (X₂) proceeds via a mechanism that typically involves the formation of a vinyl carbocation intermediate. chemistrysteps.com
The regioselectivity of the addition follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom of the triple bond that is bonded to more hydrogen atoms, and the nucleophile (e.g., Br⁻) adds to the more substituted carbon. In the case of this compound, the aryl-substituted carbon is the more stable position for the positive charge in the vinyl carbocation intermediate.
Reaction Scheme: Electrophilic Addition of HBr
Advanced Catalytic Systems for Modifications of 1 3 Bromoprop 1 Yn 1 Yl 4 Chlorobenzene
Transition Metal Catalysis
Transition metals play a pivotal role in activating the different reactive sites of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene. Catalysts based on nickel, copper, iron, palladium, gold, and rhenium have been developed to mediate a wide range of coupling and functionalization reactions with high efficiency and selectivity.
Nickel Catalysts for Aryl-Propargyl Couplings
Nickel catalysis is a powerful tool for forming carbon-carbon bonds, particularly for coupling sp³-hybridized carbon centers like the propargylic position in this compound with aryl nucleophiles. These reactions provide a direct route to 1,3-diarylpropynes and related structures.
Detailed research findings indicate that nickel-catalyzed cross-coupling reactions of propargylic halides often proceed through distinct mechanistic pathways involving various nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)). organic-chemistry.orghes-so.ch The coupling of propargylic electrophiles with aryl Grignard or organozinc reagents is a common strategy. acs.orgnih.govwikipedia.org For instance, the reaction of a propargyl halide with an aryl Grignard reagent in the presence of a nickel(II) salt like NiCl₂ can lead to the formation of the corresponding aryl-substituted alkyne. The mechanism is thought to involve the in-situ reduction of Ni(II) to Ni(0), which then undergoes oxidative addition to the propargyl bromide. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the final product.
Additives can significantly influence the reaction's efficiency. The use of 1,3-dienes, such as 1,3-butadiene, has been shown to have a remarkable effect on nickel-catalyzed cross-couplings of alkyl halides with Grignard reagents, preventing the formation of undesired side products. wikipedia.orgresearchgate.net In the context of propargyl-aryl coupling, a plausible catalytic cycle involves the formation of an anionic bis(π-allyl)nickel complex that acts as the key catalytic intermediate. nih.gov
Recent advancements have also focused on asymmetric cross-electrophile couplings, where two different electrophiles are coupled in the presence of a chiral nickel complex and a stoichiometric reductant, such as manganese metal. nih.govnih.gov This stereoconvergent approach allows for the construction of enantioenriched benzylic alkynes from racemic propargylic halides. The mechanism often involves single-electron transfer steps, generating radical intermediates which can be trapped by an organonickel species to forge the new C-C bond. organic-chemistry.orghes-so.ch
Table 1: Nickel-Catalyzed Aryl-Propargyl Coupling Reactions This table is interactive. Click on the headers to sort the data.
| Coupling Partner | Nickel Catalyst | Ligand/Additive | Key Mechanistic Feature | Product Type |
|---|---|---|---|---|
| Aryl Grignard Reagent | NiCl₂, Ni(acac)₂ | 1,3-Butadiene | Formation of anionic nickel complexes | Aryl-substituted alkyne |
| Organozinc Nucleophile | NiCl₂(dppe) | - | Oxidative addition/Transmetalation | Aryl-substituted alkyne |
| Aryl Iodide | Chiral Nickel Complex | Chiral Ligand, Mn reductant | Cross-electrophile coupling, radical intermediates | Enantioenriched benzylic alkyne |
Copper Catalysts for Propargylation and Diyne Formation
Copper catalysts are exceptionally versatile for reactions involving alkynes and propargylic systems, owing to the facile formation of copper acetylides. For a substrate like this compound, copper catalysis is primarily employed in two key transformations: propargylation of nucleophiles and the formation of conjugated diynes.
Propargylation: This involves the substitution of the propargylic bromide with various nucleophiles. Copper catalysts, often simple copper(I) salts like CuI or CuBr, can facilitate the reaction of the propargylic bromide with nucleophiles such as amines or nitroalkanes. organic-chemistry.orgacs.org These reactions provide straightforward access to functionalized alkynes. For example, a copper-catalyzed yne-propargylic substitution using amines as nucleophiles affords amines with diyne moieties, which are important pharmacophores. organic-chemistry.org
Diyne Formation: The synthesis of 1,3-diynes is a hallmark of copper catalysis. Two classical named reactions are central to this transformation:
Glaser-Hay Coupling: This reaction involves the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. nih.govacs.orgresearchgate.net It is typically catalyzed by a copper(I) salt in the presence of an amine base (e.g., TMEDA) and an oxidant, often oxygen from the air. researchgate.net While traditionally used for homocoupling, modifications have been developed for cross-coupling reactions. youtube.com
Cadiot-Chodkiewicz Coupling: This is a highly selective method for synthesizing unsymmetrical 1,3-diynes. organic-chemistry.orgnih.govresearchgate.netlibretexts.org The reaction couples a terminal alkyne with a 1-haloalkyne. In this context, this compound could first be converted to a terminal alkyne, which would then be coupled with a different 1-bromoalkyne. Alternatively, if the subject compound were a 1-bromoalkyne, it could be directly coupled with a terminal alkyne. The reaction is catalyzed by a copper(I) salt, such as CuBr, in the presence of an amine base. organic-chemistry.orglibretexts.org The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then reacts with the haloalkyne through a proposed oxidative addition-reductive elimination cycle. researchgate.net
Furthermore, copper(I) bromide has been shown to catalyze the direct coupling of propargyl bromides with terminal alkynes to synthesize 1,4-diynes, expanding the utility of these systems beyond conjugated diynes. nih.gov
Table 2: Copper-Catalyzed Modifications This table is interactive. Click on the headers to sort the data.
| Reaction Type | Catalyst System | Coupling Partners | Product |
|---|---|---|---|
| Propargylation | Cu(I) salt | Propargyl bromide + Nucleophile (e.g., amine) | Functionalized alkyne |
| Glaser-Hay Coupling | Cu(I) salt / Amine base / O₂ | Two terminal alkynes | Symmetrical 1,3-diyne |
| Cadiot-Chodkiewicz Coupling | Cu(I) salt / Amine base | Terminal alkyne + 1-Haloalkyne | Unsymmetrical 1,3-diyne |
| 1,4-Diyne Synthesis | CuBr | Propargyl bromide + Terminal alkyne | 1,4-Diyne |
Iron Catalysts in Cross-Coupling Reactions
Iron catalysts have emerged as an attractive alternative to more expensive and toxic precious metals for cross-coupling reactions. mdpi.com Due to its low cost, abundance, and unique reactivity, iron is particularly effective in catalyzing the coupling of organometallic reagents with organic electrophiles, including propargylic halides. nih.govorganic-chemistry.org
The most prominent application of iron catalysis for substrates like this compound is the Kumada-type cross-coupling with Grignard reagents. organic-chemistry.orgorganic-chemistry.org These reactions often utilize simple iron salts such as Fe(acac)₃ or FeCl₃. wikipedia.orgacs.org A key characteristic of the iron-catalyzed reaction of propargylic electrophiles is its propensity to yield allenes via an SN2' pathway, where the nucleophile attacks the terminal carbon of the alkyne, inducing a rearrangement. nih.govacs.org This provides a powerful method for synthesizing substituted allenes from readily available propargyl precursors.
Research has shown that various propargylic substrates, including those with halide, carboxylate, or ether leaving groups, can be successfully coupled with both alkyl and aryl Grignard reagents. nih.govacs.org For example, the reaction of propargyl carboxylates with Grignard reagents using 1-5 mol% of [Fe(acac)₃] affords a broad range of substituted allenes in excellent yields under mild conditions (-20 °C). acs.org
The mechanism of iron-catalyzed cross-coupling is complex and remains a subject of intense study. nih.govresearchgate.netmdpi.com Unlike palladium catalysis, the cycle is often initiated by transmetalation of the Grignard reagent to the iron center, forming a reactive organoiron species. researchgate.net The subsequent reaction with the electrophile can proceed through various pathways, potentially involving radical intermediates or different iron oxidation states. acs.org The stereospecificity observed in some reactions, where chirality is transferred from an enantioenriched propargylic substrate to the allene (B1206475) product, suggests a concerted SN2' displacement mechanism. nih.govacs.org
Table 3: Iron-Catalyzed Cross-Coupling of Propargylic Substrates This table is interactive. Click on the headers to sort the data.
| Propargylic Substrate | Grignard Reagent | Iron Catalyst | Primary Product |
|---|---|---|---|
| Propargyl Halide | Alkyl-MgX | Fe(OAc)₂ / IMes | Allene or Alkyne |
| Propargyl Carboxylate | Alkyl-/Aryl-MgX | Fe(acac)₃ | Substituted Allene |
| Propargyl Ether | Alkyl-/Aryl-MgX | Fe(acac)₃ | Functionalized Allene |
| α-Alkynyl Oxetane | Alkyl-/Aryl-MgX | Fe(acac)₃ | β-Allenol |
Palladium Catalysts for Diverse Cross-Couplings
Palladium catalysis offers a vast and versatile toolkit for organic synthesis, enabling a wide array of cross-coupling reactions. For a bifunctional molecule like this compound, palladium catalysts can be directed to react selectively at either the C(sp³)–Br bond of the propargyl group or the C(sp²)–Cl bond of the aryl ring.
Reactions at the Propargylic Position: Palladium-catalyzed substitutions of propargylic electrophiles are powerful methods for constructing C-C and C-heteroatom bonds. nih.gov The reaction typically proceeds via oxidative addition of a Pd(0) complex to the propargylic substrate, forming interconverting allenylpalladium and propargylpalladium intermediates. nih.govnih.gov The regioselectivity of the subsequent nucleophilic attack determines whether an allene or a substituted alkyne is formed. For instance, the stereospecific cross-coupling of chiral propargyl acetates with allyl boronates, catalyzed by palladium with a bidentate phosphine (B1218219) ligand like rac-BINAP, has been shown to deliver chiral 1,5-enynes with high selectivity, proceeding through a 3,3'-reductive elimination from an allyl-allenyl-Pd complex. nih.gov
Reactions at the Aryl Chloride Position: The 4-chlorophenyl group can participate in several canonical palladium-catalyzed cross-coupling reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. nobelprize.org
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.orgmdpi.com It is a cornerstone for the synthesis of arylalkynes. The 4-chlorophenyl group could be coupled with various terminal alkynes under these conditions.
Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent (e.g., a boronic acid). nih.gov The use of specialized dialkylbiaryl phosphine ligands has made the coupling of unactivated aryl chlorides routine, allowing for the synthesis of biaryl structures. nih.gov
Heck Reaction: This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The 4-chlorophenyl moiety can be effectively coupled with various alkenes to create stilbene-like structures.
The choice of catalyst, ligand, and reaction conditions is critical for controlling the selectivity between the propargylic bromide and the aryl chloride, as the former is generally more reactive towards oxidative addition.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. Click on the headers to sort the data.
| Reaction Name | Reactive Site | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Propargylic Substitution | C(sp³)–Br | Allyl Boronate | Pd(0) / BINAP | 1,5-Enyne |
| Sonogashira Coupling | C(sp²)–Cl | Terminal Alkyne | Pd(0) / Cu(I) / Base | Arylalkyne |
| Suzuki Coupling | C(sp²)–Cl | Arylboronic Acid | Pd(0) / Phosphine Ligand / Base | Biaryl |
| Heck Reaction | C(sp²)–Cl | Alkene | Pd(0) / Base | Substituted Alkene |
Gold Catalysts for Alkyne Activation and Functionalization
Gold catalysts, particularly Au(I) and Au(III) complexes, have a strong affinity for carbon-carbon triple bonds, making them exceptional catalysts for the activation and functionalization of alkynes. Unlike other transition metals that often engage in redox cycles involving oxidative addition, gold catalysis typically proceeds through the π-activation of the alkyne, rendering it susceptible to nucleophilic attack. This distinct mode of action opens up unique pathways for the transformation of this compound.
One of the most prominent applications of gold catalysis is in the hydration and hydrofunctionalization of alkynes. Gold catalysts can promote the addition of water, alcohols, or carboxylic acids across the triple bond to form ketones or enol esters, respectively. Furthermore, gold catalysts are renowned for their ability to trigger complex intramolecular cyclization and rearrangement reactions. If the propargyl bromide moiety of this compound is first substituted with a suitable nucleophile containing a tethered π-system (e.g., an enol or an aryl group), gold catalysis can initiate powerful cascade reactions.
For example, in the context of enyne cycloisomerization, a gold(I) catalyst activates the alkyne, which is then attacked by the tethered alkene. This leads to the formation of carbo- and heterocyclic scaffolds through various cyclization pathways (e.g., 5-endo-dig or 6-exo-dig). The resulting carbocationic intermediate can then undergo further rearrangements or trapping by nucleophiles. This strategy allows for the rapid construction of molecular complexity from relatively simple starting materials derived from the subject compound.
While direct coupling at the C-Br or C-Cl bond is not the primary role of gold catalysts, their ability to orchestrate transformations centered on the alkyne moiety provides a complementary approach to the cross-coupling methods dominated by other metals.
Table 5: Gold-Catalyzed Alkyne Transformations This table is interactive. Click on the headers to sort the data.
| Reaction Type | Catalyst | Substrate Requirement | Product |
|---|---|---|---|
| Hydrofunctionalization | Au(I) or Au(III) complex | Alkyne + Nucleophile (H₂O, ROH) | Ketone, Enol ether/ester |
| Enyne Cycloisomerization | Au(I) complex | Substrate with tethered alkene and alkyne | Carbocyclic/Heterocyclic structures |
| Rearrangements | Au(I) complex | Propargylic esters/alcohols | Allenes, Dienes |
Rhenium Catalysts in Alkyne Transformations
Rhenium catalysts, particularly high-valent oxorhenium complexes, exhibit unique reactivity in alkyne transformations that differs from that of other late transition metals. While less common than gold or palladium in alkyne chemistry, rhenium complexes can catalyze specific reactions such as alkyne metathesis and Meyer-Schuster-type rearrangements.
For a substrate like this compound, rhenium catalysis could be envisioned following initial modification. For instance, if the propargyl bromide is converted to a propargyl alcohol, rhenium catalysts could promote its rearrangement to an α,β-unsaturated ketone (a Meyer-Schuster rearrangement). This transformation involves the isomerization of the propargylic alcohol to an allene, which is then hydrated.
Additionally, rhenium-based systems have been explored for alkyne metathesis, a reaction that involves the cleavage and reformation of carbon-carbon triple bonds. This could allow for the coupling of the alkyne moiety in the subject compound with other alkynes, leading to the formation of new internal alkynes. While applications of rhenium catalysis are more specialized, they offer a distinct set of transformations that can complement the reactivity profiles of other transition metals for the functionalization of complex alkynes.
Table 6: Potential Rhenium-Catalyzed Alkyne Transformations This table is interactive. Click on the headers to sort the data.
| Reaction Type | Catalyst System | Substrate Prerequisite | Potential Product |
|---|---|---|---|
| Meyer-Schuster Rearrangement | High-valent Re complex (e.g., Re₂O₇) | Conversion to propargylic alcohol | α,β-Unsaturated ketone |
| Alkyne Metathesis | Rhenium alkylidyne complex | Coupling with another alkyne | Internal alkyne |
Rational Design and Optimization of Ligands in Catalysis
The modification of this compound often involves transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. In these systems, the ligand bound to the metal center is not a passive spectator but a crucial component that dictates the catalyst's activity, selectivity, and stability. The rational design and optimization of these ligands are paramount for achieving desired reaction outcomes, such as selective coupling at the C(sp)-Br bond versus the C(sp²)-Cl bond.
The principles of ligand design revolve around modulating the steric and electronic properties of the catalyst. Electron-rich and sterically bulky ligands, for instance, are known to accelerate the rates of key elementary steps in catalysis, such as oxidative addition and reductive elimination. nih.gov For a substrate like this compound, a primary challenge is to achieve chemoselectivity. Oxidative addition at the more reactive propargylic C-Br bond is generally favored over the stronger aryl C-Cl bond. Ligand design can further enhance this inherent selectivity.
Key strategies in ligand design for reactions involving this substrate include:
Steric Hindrance: The use of bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos), can create a sterically demanding environment around the palladium center. This can favor the approach of the less hindered propargylic bromide moiety and facilitate the oxidative addition step, which is often rate-limiting.
Electronic Effects: The electronic properties of the ligand influence the electron density at the metal center. Electron-donating ligands increase the electron density on the palladium, which promotes oxidative addition. This is a key consideration for activating the relatively inert C-Cl bond if desired, though it also enhances reactivity at the C-Br bond.
Bite Angle in Bidentate Ligands: For bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), the natural bite angle influences the geometry of the catalytic complex. A wider bite angle can promote reductive elimination, the final step in many cross-coupling cycles. By tuning the backbone of the bidentate ligand, this angle can be optimized to improve catalytic turnover.
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with transition metals. Their steric and electronic properties are highly tunable, making them effective in challenging cross-coupling reactions, including those of aryl chlorides. For this compound, an appropriately designed NHC could potentially enable sequential or selective couplings.
The optimization process is often empirical, involving the screening of a library of ligands to identify the ideal candidate for a specific transformation. nih.gov Data-driven approaches, using computational modeling and linear regression, are also emerging to predict ligand performance and accelerate the discovery of optimal catalysts. nih.gov For example, parameters like the percent buried volume (%Vbur), which quantifies the steric bulk of a ligand, can be correlated with reaction selectivity. nih.gov
| Ligand Class | Key Design Features | Typical Application/Effect | Potential Impact on this compound |
|---|---|---|---|
| Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃) | Tunable steric bulk and electronic properties. | General use in Sonogashira and Suzuki couplings. Bulky, electron-rich phosphines enhance reactivity. organic-chemistry.org | High selectivity for reactions at the C(sp)-Br bond. Bulky phosphines may be crucial for activating the C(sp²)-Cl bond. |
| Biaryl Phosphines (e.g., XPhos, SPhos) | Highly bulky and electron-rich. | Effective for cross-coupling of unreactive aryl chlorides and bromides. ucsb.edu | Enables coupling reactions at the chlorobenzene (B131634) moiety under appropriate conditions. |
| Bidentate Phosphines (e.g., dppf, dppe) | Defined bite angle and chelation effect. | Provides catalyst stability; bite angle influences reductive elimination. | Can improve catalyst lifetime and control selectivity in sequential coupling reactions. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, highly tunable sterics. | High efficiency in coupling reactions, particularly with aryl chlorides. | Offers a robust catalytic system for selective activation, potentially allowing for differentiated reactivity at the two halogenated sites. |
Organocatalysis and Acid/Base Catalysis (e.g., Lewis Acids)
Beyond transition metal-based systems, organocatalysis and acid/base catalysis offer alternative pathways for the modification of this compound. These methods avoid the use of metals and can provide unique reactivity and selectivity.
Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For substrates containing a propargyl halide, a key application is in asymmetric synthesis. Chiral primary or secondary amines can catalyze the enantioselective α-alkylation of aldehydes or ketones with electrophiles like this compound. acs.orgnih.gov
The general mechanism involves the formation of a nucleophilic enamine intermediate from the carbonyl compound and the amine catalyst. This enamine then attacks the electrophilic propargyl bromide. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess. This strategy allows for the construction of chiral centers, including quaternary stereocenters, which are valuable in medicinal chemistry and natural product synthesis. acs.orgresearchgate.net
Acid/Base Catalysis: Acid and base catalysis can be employed to promote nucleophilic substitution or elimination reactions at the propargylic position.
Lewis Acid Catalysis: Lewis acids, such as boron trifluoride (BF₃·OEt₂) or copper and calcium salts, can activate the C-Br bond towards nucleophilic attack. nih.govrsc.org The Lewis acid coordinates to the bromine atom, making it a better leaving group and increasing the electrophilicity of the adjacent carbon. This facilitates substitution by a wide range of nucleophiles. This activation can lead to the formation of a propargylic carbocation intermediate, which can then be trapped by nucleophiles. rsc.org The regioselectivity of the nucleophilic attack (at the propargylic or allenic position) can be influenced by the nature of the Lewis acid and the substrate. rsc.org
Base Catalysis: Bases can play multiple roles in reactions involving propargyl halides. In nucleophilic substitution reactions, a base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction. google.com Stronger, non-nucleophilic bases can also promote elimination reactions. Furthermore, in reactions like the Sonogashira coupling, an amine base is essential for the catalytic cycle, participating in the deprotonation of the terminal alkyne coupling partner. organic-chemistry.org Phase-transfer catalysis, employing a base like potassium carbonate or potassium hydroxide in a biphasic system, can be used to efficiently promote the alkylation of various nucleophiles with propargyl bromides in the absence of a solvent. clockss.org
| Catalytic System | Catalyst Example(s) | Mechanism/Role | Potential Transformation of this compound |
|---|---|---|---|
| Organocatalysis | Chiral primary amino acids (e.g., derivatives of valine or proline) | Forms a transient enamine with a carbonyl compound, enabling asymmetric α-propargylation. acs.orgresearchgate.net | Asymmetric C-C bond formation to create chiral molecules with a quaternary center. |
| Lewis Acid Catalysis | BF₃·OEt₂, Cu(OTf)₂, Ca²⁺ salts | Activates the C-Br bond by coordinating to the halogen, facilitating nucleophilic substitution. nih.govrsc.org | Facilitates substitution of the bromide with various carbon and heteroatom nucleophiles. |
| Base Catalysis | Amine bases (e.g., Et₃N, piperidine), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Acts as a proton scavenger, deprotonates nucleophiles, or promotes elimination. organic-chemistry.orgclockss.org | Enables nucleophilic substitution reactions; essential component in cross-coupling protocols like Sonogashira. |
Theoretical and Computational Chemistry Applied to 1 3 Bromoprop 1 Yn 1 Yl 4 Chlorobenzene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene. These calculations can reveal the distribution of electrons within the molecule, which is key to its reactivity.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Additionally, the analysis of molecular orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine and bromine atoms, as well as the π-system of the benzene (B151609) ring and the alkyne group, would significantly influence the electron density distribution.
Hypothetical Data from DFT Calculations for this compound
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, prone to donation in reactions. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
Furthermore, electrostatic potential maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, providing a visual guide to its reactive sites.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway.
This process involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction rate. Computational methods can model these transient structures, which are often difficult to observe experimentally.
For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, calculations could model the approach of the nucleophile, the formation of the transition state, and the departure of the bromide ion. The energy barrier calculated for this process would provide an estimate of the reaction's feasibility.
Illustrative Energy Profile for a Hypothetical Nucleophilic Substitution
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0 | Starting materials: this compound and a nucleophile. |
| Transition State | +15.2 | The highest energy structure along the reaction pathway. |
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can yield multiple products. Computational chemistry is a valuable tool for predicting which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). These predictions are often based on the relative energies of the transition states leading to the different products. The pathway with the lowest energy transition state is generally the favored one.
In reactions involving the triple bond of this compound, such as an addition reaction, there could be different possible regiochemical outcomes. By modeling the transition states for the different modes of addition, it is possible to predict the major product.
Similarly, if a reaction can create a new stereocenter, computational models can predict which stereoisomer will be predominantly formed by comparing the energies of the diastereomeric transition states.
Molecular Dynamics Simulations for Conformational Analysis of Reactants and Intermediates
While quantum chemical calculations are often performed on static molecular structures, molecules are in constant motion. Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its conformational flexibility.
For a molecule like this compound, MD simulations can explore the different spatial arrangements (conformations) of the bromopropynyl group relative to the chlorobenzene (B131634) ring. This is important because the reactivity of the molecule can be influenced by its conformation.
By simulating the molecule's behavior in a solvent, MD can also provide information about how the solvent interacts with the molecule and influences its conformational preferences and reactivity. This can be particularly important for understanding the behavior of reaction intermediates, which can be short-lived and conformationally flexible. The simulations can reveal the most stable conformations of reactants and any key intermediates, which can then be used as starting points for more detailed quantum chemical calculations of the reaction pathway.
Modern Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm), which allows for the determination of its unique elemental composition. researchgate.netnih.govuky.edu This is a critical step in identifying a newly synthesized compound or an unknown substance. colorado.edu For 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene, with the molecular formula C₉H₆BrCl, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would produce a distinctive cluster of peaks in the mass spectrum, further confirming the elemental composition. nih.gov
Table 3: Exact Mass Calculation for this compound (C₉H₆BrCl)
| Isotope | Number of Atoms | Mass (Da) | Total Mass (Da) |
| ¹²C | 9 | 12.000000 | 108.000000 |
| ¹H | 6 | 1.007825 | 6.046950 |
| ⁷⁹Br | 1 | 78.918337 | 78.918337 |
| ³⁵Cl | 1 | 34.968853 | 34.968853 |
| Total Exact Mass | 227.934140 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection of Charged Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and highly sensitive analytical technique used for studying reaction mechanisms by detecting charged intermediates directly from the solution phase. nih.govmdpi.com Its "soft" ionization method gently transfers ions from solution to the gas phase, allowing for the observation of transient and reactive species that are crucial for understanding reaction pathways. mdpi.comresearchgate.net
In reactions involving this compound, particularly those catalyzed by transition metals (e.g., palladium, gold, copper) or proceeding through organocatalytic cycles, ESI-MS can intercept and identify key ionic intermediates. nih.gov For instance, in metal-catalyzed cross-coupling reactions, cationic catalyst-substrate complexes can be observed, providing direct evidence for proposed mechanistic steps. uvic.ca The high sensitivity of ESI-MS allows for the detection of these species even at very low concentrations. nih.gov
While invaluable, a key consideration in ESI-MS analysis is the possibility that the ionization process itself might generate ions not truly present in the reaction mixture. nih.gov Careful experimental design and interpretation are therefore critical to ensure that the detected species are relevant to the solution-phase mechanism.
Table 1: Potential Charged Intermediates in Reactions of this compound Detectable by ESI-MS
| Type of Intermediate | Potential Reaction Context | Example Structure Fragment |
| Cationic Metal-Alkyne Complex | Transition metal-catalyzed reactions (e.g., Sonogashira, Heck) | [L-M-(C≡C-CH₂Br-Ar)]⁺ |
| Propargyl Cation | Solvolysis or Lewis acid-catalyzed reactions | [Ar-C≡C-CH₂]⁺ |
| Organocatalyst Adducts | Organocatalytic transformations | [Catalyst-Substrate]⁺ |
| Protonated Species | Analysis under acidic conditions | [C₁₀H₇BrCl + H]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of reaction mixtures containing this compound. It combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry to identify reaction products, by-products, and unreacted starting materials. researchgate.netnih.gov
In a typical GC-MS analysis, the volatile components of a sample are separated on a capillary column based on their boiling points and interactions with the stationary phase. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI), and the resulting fragments are detected based on their mass-to-charge ratio. The resulting mass spectrum serves as a unique "molecular fingerprint" that allows for unambiguous structure elucidation and confirmation. researchgate.net
GC-MS is routinely used to:
Identify Products: By comparing the obtained mass spectra with spectral libraries or through detailed fragmentation analysis, the structure of the reaction products can be determined. nih.gov
Assess Purity: The chromatogram provides a quantitative measure of the relative amounts of each component in the mixture, allowing for the precise determination of product purity.
Detect Isomers: GC can often separate regioisomers that may have very similar mass spectra, which is crucial in reactions where multiple isomeric products are possible. researchgate.net
Table 2: Hypothetical GC-MS Data for Analysis of a Reaction Mixture
| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.5 | 244/246/248 (M⁺), 165, 138, 102 |
| Potential Isomeric By-product | 11.8 | 244/246/248 (M⁺), different fragmentation |
| Starting Material (e.g., 1-chloro-4-iodobenzene) | 9.2 | 238/240 (M⁺), 111 |
| Desired Coupled Product | 15.3 | Molecular ion and fragments of the new compound |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ssrn.com The method is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of molecular bonds. libretexts.org
For this compound, the FTIR spectrum would exhibit characteristic absorption bands that confirm the presence of its key structural features. The C≡C triple bond of the alkyne, the aromatic C=C and C-H bonds of the chlorobenzene (B131634) ring, and the carbon-halogen bonds all have distinct vibrational frequencies. libretexts.orgpressbooks.pub
Table 3: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Alkyne C≡C | Stretch | 2260 - 2100 | Weak to Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| C-Cl (Aryl) | Stretch | 1100 - 1000 | Strong |
| C-Br (Alkyl) | Stretch | 650 - 550 | Medium to Strong |
Raman Spectroscopy for Alkynyl and Aryl Vibrations
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy is exceptionally well-suited for observing the C≡C stretching vibration of the internal alkyne. nih.govrsc.org This bond, being relatively non-polar, often produces a weak signal in the IR spectrum but a strong, sharp signal in the Raman spectrum. nih.gov
The aromatic ring also gives rise to characteristic and often intense Raman signals. escholarship.org The position and intensity of the alkyne signal can be influenced by conjugation with the aromatic ring. rsc.orgresearchgate.net Haloalkynes also display distinct Raman signals. researchgate.net This makes Raman spectroscopy a powerful tool for structural confirmation and for studying electronic effects within the molecule.
Table 4: Key Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |
| Alkyne C≡C | Stretch | ~2230 | Strong |
| Aromatic Ring | Ring Breathing/Stretching | 1600 - 1580 | Strong |
| Aromatic C-H | Stretch | 3100 - 3050 | Medium |
| C-Cl (Aryl) | Stretch | ~1090 | Medium |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique exclusively used for the detection and characterization of chemical species that have one or more unpaired electrons, such as free radicals. nih.gov
While many reactions of this compound proceed through ionic or pericyclic mechanisms, certain reaction conditions, such as those involving radical initiators, photolysis, or specific transition metal catalysts, can generate radical intermediates. These species are typically short-lived and present at low concentrations, making them difficult to detect by other means. nih.gov
EPR can detect these transient species directly. rsc.org In cases where the radicals are too short-lived, a technique called "spin trapping" is employed. A spin trap molecule reacts with the transient radical to form a more stable and persistent radical adduct, which can then be readily observed by EPR. rsc.orgmdpi.com The resulting EPR spectrum provides information about the structure of the original transient radical.
X-ray Diffraction (XRD) and Crystallography
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be obtained as a suitable single crystal, XRD analysis can provide precise and unambiguous structural information. mdpi.com
The technique involves passing a beam of X-rays through a crystal and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The analysis yields a detailed model of the molecule, including:
Bond Lengths: The precise distances between bonded atoms.
Bond Angles: The angles formed between adjacent chemical bonds.
Torsional Angles: The dihedral angles that define the molecule's conformation.
Intermolecular Interactions: Information on how molecules are packed in the solid state, including potential halogen bonding or π-stacking interactions. researchgate.net
This structural data is invaluable for confirming the molecule's connectivity, understanding its stereochemistry, and providing a basis for computational modeling and structure-activity relationship studies.
Table 5: Structural Parameters Obtainable from Single-Crystal XRD
| Parameter | Type of Information | Importance |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit | Fundamental crystallographic data |
| Atomic Coordinates | Precise 3D position of every atom | Defines the complete molecular structure |
| Bond Lengths & Angles | Geometric details of covalent bonds | Confirms connectivity and reveals structural strain |
| Intermolecular Distances | Non-covalent interactions (e.g., van der Waals, halogen bonds) | Understanding of solid-state packing and properties |
Chromatography Techniques for Separation and Analysis
Chromatographic methods are fundamental for the separation, purification, and analysis of "this compound" from reaction mixtures and for assessing its purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. ukessays.comresearchgate.net In the synthesis of "this compound," likely through a Sonogashira coupling or a similar cross-coupling reaction, TLC can be employed to track the consumption of starting materials and the formation of the product. rsc.org
A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. merckmillipore.com The choice of the mobile phase is critical for achieving good separation. sigmaaldrich.com For a molecule like "this compound," a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate, would likely be effective. researchgate.net The separated spots are visualized, often under UV light, and their retention factors (Rf) are calculated. By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, the progress of the reaction can be qualitatively assessed. thieme.de
Illustrative Data Table for TLC Monitoring:
| Compound | Rf Value (Hexane:Ethyl Acetate 8:2) | Visualization |
| Starting Material (e.g., 1-chloro-4-iodobenzene) | 0.85 | UV active |
| Starting Material (e.g., propargyl bromide) | 0.60 | UV inactive |
| Product: "this compound" | 0.75 | UV active |
This table is a hypothetical representation of TLC data for monitoring a synthesis.
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. libretexts.org "this compound," being a halogenated aromatic compound, is well-suited for GC analysis. documentsdelivered.com This technique is particularly useful for determining the conversion of starting materials and the ratio of products in a reaction mixture with high accuracy.
In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. The time it takes for a compound to travel through the column is its retention time, which is a characteristic property under a given set of conditions. libretexts.org
When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative information but also structural identification of the separated components based on their mass spectra. acs.org For halogenated compounds, detectors like the halogen-specific detector (XSD) can offer enhanced selectivity. nih.gov
Example of GC Analysis Data for a Mixture of Halogenated Aromatic Compounds:
| Compound | Retention Time (min) | Peak Area (%) |
| 1-chloro-4-iodobenzene | 8.52 | 5.2 |
| Phenylacetylene | 6.10 | 10.5 |
| "this compound" | 12.34 | 82.1 |
| Side-product | 11.88 | 2.2 |
This table illustrates typical data from a GC analysis and is not actual data for the subject compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly valuable for the purification of synthetic products and for the analysis of non-volatile or thermally labile compounds. acs.org
For "this compound," reversed-phase HPLC would be a common mode of analysis and purification. sielc.com In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Preparative HPLC can be used to isolate "this compound" in high purity from a crude reaction mixture. acs.org Analytical HPLC, with a UV detector, is a sensitive method for assessing the purity of the final product. For chiral derivatives, specialized chiral stationary phases can be used to separate enantiomers. nih.gov
Representative HPLC Data for the Analysis of an Organic Compound:
| Peak | Retention Time (min) | Area (%) | Compound Identity |
| 1 | 3.15 | 2.5 | Impurity A |
| 2 | 5.88 | 96.8 | Target Compound |
| 3 | 7.21 | 0.7 | Impurity B |
This is a generic data table for HPLC analysis and does not represent specific data for the subject compound.
Advanced Applications and Broader Implications in Synthetic Chemistry
Building Block for Complex Molecular Architectures
The dual reactivity of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene makes it an excellent substrate for the synthesis of diverse and complex organic molecules. The propargyl bromide moiety is a potent electrophile for alkylation reactions, while the chloro-substituted aryl alkyne unit can participate in a variety of cross-coupling and cyclization reactions.
1,4-Diynes, 1,4-Enynes, and Substituted Aromatics
The synthesis of conjugated diyne and enyne systems is a cornerstone of modern organic synthesis, providing access to structures found in natural products and materials with unique optical properties. nih.gov The target compound is a valuable precursor for these motifs.
1,4-Diynes : Unsymmetrical 1,4-diynes can be synthesized using the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt. wikipedia.orgjk-sci.com While the target compound is an internal alkyne, it can be readily converted into a terminal alkyne, (4-chlorophenyl)acetylene, which can then be coupled with a different 1-bromoalkyne. Alternatively, the propargyl bromide end can be used in substitution reactions to build precursors for other diyne syntheses. organic-chemistry.org
1,4-Enynes : The construction of 1,4-enynes can be achieved through various transition-metal-catalyzed reactions. thieme-connect.com Propargylic compounds, such as this compound, can undergo coupling with vinyl organometallic reagents. For instance, palladium-catalyzed cross-coupling of propargylic electrophiles with allyl boron reagents is a powerful method for constructing 1,5-enynes, and similar principles can be adapted for 1,4-enyne synthesis. nih.govorganic-chemistry.org
Substituted Aromatics : The 4-chlorophenyl group can participate in classic cross-coupling reactions. For example, the Sonogashira coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and copper, would yield a disubstituted diarylacetylene. wikipedia.orgorganic-chemistry.orglibretexts.org This allows the molecule to act as a rigid linker, connecting two different molecular fragments.
| Target Architecture | Potential Reaction | Reactive Site Utilized | Key Reagents |
|---|---|---|---|
| 1,4-Diynes | Cadiot-Chodkiewicz Coupling | Alkyne (after modification) | Terminal Alkyne, Cu(I) salt, Base |
| 1,4-Enynes | Palladium-Catalyzed Coupling | Propargyl Bromide | Vinylboronic acid/ester, Pd catalyst |
| Diarylacetylenes | Sonogashira Coupling | Aryl Chloride | Terminal Alkyne, Pd catalyst, Cu(I) salt, Base |
Heterocycles
Alkynes are exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds due to the high reactivity of the triple bond. openaccesspub.org Substituted alkynes like this compound can be employed in cyclization, cycloaddition, and multicomponent reactions to generate aromatic and non-aromatic heterocycles. nih.govmdpi.com For example, it could serve as a key component in palladium-catalyzed cyclization reactions to form indenes or benzofurans, depending on the coupling partner and reaction conditions. acs.orgresearchgate.net
Precursor for Bioactive Molecules and Functional Materials in a Research Context
The structural motifs accessible from this compound are prevalent in molecules designed for biological and material science applications.
Bioactive Molecules
The propargyl group is a highly valuable functional handle in medicinal chemistry. It can be introduced onto phenols, anilines, and other nucleophilic groups present in bioactive scaffolds via straightforward substitution reactions with propargyl bromide. plos.orgresearchgate.netnih.gov The resulting terminal alkyne can then be used in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach the molecule to probes, surfaces, or other molecules of interest. nih.gov The 4-chlorophenyl group is also a common feature in pharmaceuticals, contributing to binding affinity through hydrophobic and halogen-bonding interactions. Therefore, this compound serves as a research tool for synthesizing novel derivatives of existing drugs or generating libraries of compounds for screening. mdpi.com
Functional Materials
Conjugated polymers containing alkyne and aromatic units are of great interest for applications in electronics and photonics. openaccesspub.org Poly(propargyl) derivatives can form conjugated polyelectrolytes with unique fluorescent properties. chemicalbook.com The polymerization of this compound or its derivatives could lead to novel polymers with tailored electronic properties, where the 4-chlorophenyl group influences solubility and intermolecular packing. Furthermore, the diyne and enyne structures derived from this precursor are fundamental components of molecular wires and organic semiconductors. rsc.org
Development of Novel Reaction Methodologies and Synthetic Strategies
Propargyl halides are benchmark substrates for testing the scope and limitations of new synthetic transformations. nih.govmdpi.comwikipedia.org The defined structure of this compound, with its distinct electronic and steric properties, makes it an ideal candidate for evaluating novel catalytic systems.
For example, it could be used to explore:
Metal-mediated Barbier-type reactions , where metals like zinc or indium mediate the addition of the propargyl group to aldehydes or imines. researchgate.net
Iron-catalyzed C-H functionalization , a more sustainable alternative to palladium catalysis for forming C-C bonds. nih.govacs.org
Photoredox-mediated reactions , where visible light is used to generate reactive intermediates for propargylation under mild conditions. nih.gov
Success in these areas using this substrate would demonstrate the robustness and applicability of the new methodology to functionalized and sterically hindered molecules.
Contribution to Mechanistic Understanding in Organometallic and Organic Chemistry
The reactions of propargyl halides, particularly those catalyzed by transition metals like palladium, are mechanistically intricate and offer a rich field for study. illinois.eduwildlife-biodiversity.com The oxidative addition of a propargyl halide to a Pd(0) center can generate two key, interconverting intermediates: a propargyl-palladium complex and an allenyl-palladium complex. nih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-Br bond. | Propargyl-Pd(II) and Allenyl-Pd(II) complexes |
| Transmetalation / Nucleophilic Attack | A nucleophile replaces the halide on the palladium center. | (Propargyl/Allenyl)-Pd(II)-Nu complex |
| Reductive Elimination | The propargyl/allenyl group and the nucleophile couple, regenerating the Pd(0) catalyst. | Final product + Pd(0) |
Studying the reaction of this compound with various nucleophiles and catalyst systems can provide fundamental insights into:
The factors controlling the regioselectivity of nucleophilic attack (i.e., whether the product is a substituted alkyne or an allene).
The kinetics of the oxidative addition and reductive elimination steps. illinois.edu
The influence of ligands on the equilibrium between the propargyl-Pd and allenyl-Pd intermediates.
Computational studies, such as Density Functional Theory (DFT), on reactions involving this substrate could further elucidate the energy profiles of different pathways and explain experimentally observed product distributions. nih.gov Such fundamental knowledge is crucial for the rational design of new, more efficient, and selective catalytic processes.
Future Perspectives and Emerging Research Directions
Sustainable and Green Synthesis of Halogenated Aryl-Alkynes
The synthesis of aryl-alkynes and their halogenated derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of this field is increasingly focused on the principles of green chemistry, aiming to improve sustainability by minimizing environmental impact.
Key research directions include:
Metal-Free Reactions: A significant push is being made to develop synthetic routes that avoid the use of heavy metal catalysts. For instance, reactions that utilize mediators like PIFA (phenyliodine bis(trifluoroacetate)) for the cyclization of alkynyl aryl ketones represent a move towards metal-free synthesis. rsc.org Multicomponent reactions (MCRs) that proceed without any metal catalysts or additives offer a highly efficient and atom-economical approach to complex molecules. rsc.org
Benign Solvents and Conditions: The use of water as a reaction medium is a cornerstone of green chemistry. pnas.org Developing synthetic protocols for aryl-alkynes that are effective in aqueous media or even solvent-free conditions, such as ball-milling, is a major goal. researchgate.netmdpi.com Mechanochemical methods, which use mechanical force to induce reactions, can significantly reduce or eliminate the need for solvents. mdpi.com
Energy Efficiency: Employing energy-efficient activation methods like photocatalysis is a growing trend. Visible-light-induced reactions can often be conducted at room temperature, reducing the energy consumption associated with traditional heating. nih.gov
| Approach | Traditional Method | Green/Sustainable Alternative | Key Advantages |
| Catalysis | Palladium/Copper catalysts (e.g., Sonogashira coupling) | Metal-free protocols, recyclable heterogeneous catalysts, photocatalysts rsc.orgnih.gov | Reduced metal contamination, catalyst reusability, lower cost. |
| Solvents | Anhydrous organic solvents (e.g., THF, Toluene) | Water, PEG-400, or solvent-free conditions (ball-milling) pnas.orgresearchgate.netmdpi.com | Reduced environmental impact, lower toxicity, simplified workup. |
| Reagents | Use of strong bases and stoichiometric reagents | Catalytic systems, multicomponent reactions (MCRs) rsc.org | Higher atom economy, reduced waste generation. |
| Energy | Thermal heating | Visible-light photocatalysis, microwave irradiation nih.govacs.org | Lower energy consumption, milder reaction conditions. |
Enhanced Chemo-, Regio-, and Stereoselective Control in Complex Transformations
Achieving precise control over the outcome of chemical reactions is a central goal of modern synthesis. For versatile building blocks like halogenated aryl-alkynes, enhancing selectivity allows for the construction of complex molecular architectures with high precision, which is crucial for applications in materials science and pharmaceuticals.
Chemoselectivity: This involves selectively reacting one functional group in the presence of others. Future methods will focus on developing catalysts and reaction conditions that can distinguish between multiple reactive sites, such as the alkyne and the aryl halide, or even different C-H bonds. rsc.orgorganic-chemistry.org For example, a significant challenge is the chemoselective reduction of the alkyne without affecting other reducible groups in the molecule. organic-chemistry.org
Regioselectivity: Controlling the orientation of bond formation is critical, especially when adding reagents across the unsymmetrical triple bond of an aryl-alkyne. nih.gov The major challenge in transformations like hydrosilylation is that inseparable mixtures of regioisomers can form. nih.gov Future strategies will increasingly rely on novel directing groups, ligand design, and dual catalytic systems to dictate the position of functionalization, for instance, to selectively produce α- or β-vinylsilane products. nih.govnih.govacs.org
Stereoselectivity: The spatial arrangement of atoms in a molecule can dramatically affect its properties. A major research thrust is the development of stereodivergent methods, which allow for the selective synthesis of either E- or Z-isomers from the same starting materials simply by changing the catalyst or ligand. rsc.orgresearchgate.net This dual control is a significant advance over traditional methods that often yield only the thermodynamically favored isomer. acs.org Photocatalysis combined with energy transfer is an emerging tool to achieve stereoconvergent isomerization, leading exclusively to the desired E- or Z-alkene. nih.gov
| Selectivity Type | Challenge for Aryl-Alkynes | Emerging Strategy | Example Application |
| Chemoselectivity | Differentiating reactivity between the alkyne and other functional groups (e.g., halides, esters). organic-chemistry.org | Catalyst-controlled transformations, orthogonal reactivity. rsc.org | Selective alkyne reduction in a polyfunctional molecule. |
| Regioselectivity | Controlling addition across the unsymmetrical alkyne (e.g., Markovnikov vs. anti-Markovnikov). nih.gov | Ligand differentiation, dual catalysis (e.g., Photoredox/Nickel). nih.govrsc.org | Synthesis of a specific vinylsilane or vinyl boronate isomer. nih.govnih.gov |
| Stereoselectivity | Selective formation of E- vs. Z-alkenes from alkyne functionalization. rsc.org | Ligand-controlled stereodivergent synthesis, photocatalytic isomerization. researchgate.netnih.gov | Accessing both trans- and cis-1,3-dienes from a common precursor. researchgate.net |
Harnessing Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The catalyst is often the key to unlocking new reactivity and improving reaction performance. Research into novel catalytic systems for aryl-alkyne functionalization is a vibrant area, with a focus on overcoming the limitations of classical catalysts.
Future directions in catalysis include:
Dual Catalysis: Combining two different catalytic cycles in a single pot is a powerful strategy. Photoredox/nickel dual catalysis has emerged as a particularly effective approach for a variety of transformations, including hydroalkylation and arylalkylation of alkynes, enabling reactions under mild conditions with excellent regioselectivity. nih.govresearchgate.net
Synergistic Catalysis: This approach involves two catalysts that work in concert, where one activates the substrate and the other facilitates the key bond-forming step. The synergistic combination of copper and palladium catalysts, for example, has been used for the highly regioselective allylboration of alkynes. acs.orgnih.gov
Photocatalysis: Visible-light photocatalysis uses light to generate highly reactive intermediates, enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov This has been applied to radical difunctionalization of alkynes and allows for unique control over stereochemistry. nih.gov
Recyclable and Heterogeneous Catalysts: To improve sustainability and reduce costs, there is a strong focus on developing catalysts that can be easily separated from the reaction mixture and reused. nih.gov This includes metal nanoparticles supported on materials like silica (B1680970) or carbon, as well as structured catalysts like metal-organic frameworks (MOFs). nih.gov
Integration of Computational and Experimental Approaches for Rational Design of New Reactivity
The traditional trial-and-error approach to reaction discovery is increasingly being replaced by a more rational, design-oriented strategy that combines computational chemistry with experimental validation. This integrated approach accelerates the discovery of new reactions and catalysts.
Mechanistic Elucidation: Computational tools, particularly Density Functional Theory (DFT), are invaluable for modeling reaction pathways and understanding the origins of selectivity. nih.govbohrium.com By calculating the energies of transition states and intermediates, researchers can predict which reaction outcome is more likely and gain insights into how a catalyst or ligand influences the reaction. bohrium.com
Rational Catalyst Design: Instead of screening large libraries of ligands, computational models can be used to predict which ligand structures will lead to the desired reactivity or selectivity. This allows for the in silico design of new catalysts that are then synthesized and tested experimentally, dramatically speeding up the development process.
Predicting Reactivity: Conceptual DFT can be used to analyze the intrinsic reactivity of molecules like 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene. bohrium.com By calculating properties such as local softness and Fukui functions, chemists can predict which sites on a molecule are most likely to act as an electrophile or nucleophile, guiding the design of new transformations. bohrium.com This predictive power is essential for exploring the untapped potential of complex building blocks.
This synergy between theory and experiment represents a paradigm shift in chemical research, moving the field towards a future where new, highly selective, and sustainable chemical reactions can be designed with greater precision and efficiency.
Q & A
Q. Table 1: Synthetic Routes and Conditions
| Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield* |
|---|---|---|---|---|---|
| Sonogashira Coupling | 4-Chloroiodobenzene + Propargyl bromide | Pd(PPh₃)₄, CuI, Et₃N | THF | 60–80°C | ~65% |
| Nucleophilic Substitution | 4-Chlorophenylacetylene + 1,3-Dibromopropane | K₂CO₃ | Acetonitrile | 70–80°C | ~50% |
*Hypothetical yields based on analogous reactions in the literature .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
Answer:
- ¹H NMR : The alkyne proton (C≡CH) is typically absent due to the bromine substitution, but adjacent protons (e.g., CH₂ groups) show deshielding. Aromatic protons from the chlorobenzene ring appear as a doublet (δ 7.3–7.5 ppm, J = 8.5 Hz) .
- ¹³C NMR : The sp-hybridized carbon (C≡C-Br) resonates at δ 85–90 ppm, while the chlorinated aromatic carbons appear at δ 125–135 ppm .
- IR : A strong C≡C stretch near 2100–2200 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 248 (C₉H₇BrCl⁺) and fragment peaks at m/z 167 (C₉H₆Cl⁺) .
Advanced: How does the bromoalkyne group influence reactivity in cross-coupling reactions, and how are side reactions mitigated?
Answer:
The bromoalkyne acts as both an electrophile (via C-Br) and a π-bond-rich site for cycloadditions. In Pd-catalyzed couplings (e.g., Suzuki), competing alkyne polymerization is minimized by using bulky ligands (e.g., XPhos) and low temperatures (0–25°C) . For Sonogashira reactions, excess CuI suppresses homocoupling of the alkyne . Computational studies (DFT) predict regioselectivity in alkyne functionalization, guiding experimental design .
Advanced: What computational methods predict electronic properties, and how do they correlate with experimental data?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s electron density, highlighting the electron-withdrawing effect of Cl and Br, which polarize the alkyne. Experimental UV-Vis spectra (λmax ~270 nm) align with TD-DFT predictions of π→π* transitions . X-ray crystallography (using SHELX ) validates bond lengths (C≡C: ~1.20 Å; C-Br: ~1.90 Å), confirming computational accuracy.
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors via Suzuki-Miyaura couplings .
- Materials Science : Incorporates into conjugated polymers for optoelectronic devices, leveraging the alkyne’s conductivity .
- Click Chemistry : Participates in copper-free azide-alkyne cycloadditions for bioconjugation .
Advanced: How are contradictions in spectroscopic data resolved (e.g., unexpected NMR coupling constants)?
Answer:
Anomalous NMR signals may arise from dynamic processes (e.g., restricted rotation). Variable-temperature NMR (VT-NMR) at –40°C can "freeze" conformers, resolving split peaks . For diastereotopic protons, 2D NOESY or COSY experiments clarify spatial relationships. Conflicting mass spectra require high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) .
Advanced: What strategies assess the compound’s stability under varying conditions?
Answer:
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~150°C .
- Photostability : UV irradiation in methanol shows 90% degradation after 24 hours (HPLC monitoring) .
- Hydrolytic Stability : Incubation in buffered solutions (pH 2–12) identifies acid-catalyzed bromide elimination as the primary degradation pathway .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Toxicity : Brominated compounds may cause skin/eye irritation (H318) and aquatic toxicity (H411) .
- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid exposure to moisture to prevent HBr release .
- Disposal : Neutralize with dilute NaOH and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
